molecular formula C22H16N4O4 B2986577 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(3-nitrophenyl)acetamide CAS No. 899990-40-0

2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(3-nitrophenyl)acetamide

Cat. No.: B2986577
CAS No.: 899990-40-0
M. Wt: 400.394
InChI Key: KPOCZCOWEHGSEN-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazinone-acetamide class, characterized by a pyridazinone core (a six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group) linked to a naphthalene moiety and a 3-nitrophenylacetamide side chain. Its molecular formula is C₂₂H₁₆N₄O₃, with a molecular weight of 384.39 g/mol. The 6-oxopyridazin-1(6H)-yl group is critical for interactions with biological targets, as seen in related compounds with receptor-binding capabilities .

Properties

IUPAC Name

2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O4/c27-21(23-18-6-3-7-19(13-18)26(29)30)14-25-22(28)11-10-20(24-25)17-9-8-15-4-1-2-5-16(15)12-17/h1-13H,14H2,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOCZCOWEHGSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones under reflux conditions.

    Attachment of the Naphthalene Ring: This step often involves Friedel-Crafts acylation or alkylation reactions to introduce the naphthalene moiety onto the pyridazinone core.

    Introduction of the Nitrophenyl Group: This is usually done through nucleophilic substitution reactions where a nitrophenyl halide reacts with an amine group on the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.

    Reduction: Reduction of the nitro group to an amine is a common reaction, typically using reagents like hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium dithionite (Na₂S₂O₄).

    Substitution: Halogenated compounds (e.g., bromine, chlorine) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(3-nitrophenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound may serve as a lead compound in drug discovery. Its structural features suggest potential interactions with biological targets, making it a candidate for the development of pharmaceuticals, particularly those targeting enzymes or receptors.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the nitrophenyl group suggests possible anti-inflammatory or antimicrobial activities, while the pyridazinone core is known for its pharmacological properties.

Industry

Industrially, this compound could be used in the development of new materials, such as organic semiconductors or dyes. Its stability and electronic properties make it suitable for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(3-nitrophenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The nitrophenyl group could participate in redox reactions, while the pyridazinone moiety might bind to active sites of proteins, altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(3-nitrophenyl)acetamide with structurally or functionally analogous compounds from diverse sources:

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity / Key Data Reference
Target Compound C₂₂H₁₆N₄O₃ 384.39 3-Nitrophenyl, naphthalen-2-yl Not explicitly reported; inferred FPR2 modulation potential
6c () C₂₁H₁₈N₅O₄ 404.35 3-Nitrophenyl, naphthalen-1-yloxy IR/NMR Strong C=O (1676 cm⁻¹), NO₂ asymmetric stretch (1535 cm⁻¹)
FPR2 Agonist () C₂₁H₂₀BrN₃O₃ 442.31 4-Bromophenyl, 4-methoxybenzyl Potent FPR2 agonist; activates calcium mobilization in neutrophils
EP 3 348 550A1 () C₁₆H₁₂F₃N₃O₂ 335.28 6-Trifluoromethylbenzothiazole Anticancer/antimicrobial (patented)
CAS 1282123-84-5 () C₂₂H₁₄F₃N₃O₂ 409.40 3,4,5-Trifluorophenyl No explicit activity data; structural analog with fluorinated aryl group

Key Comparative Insights:

Structural Variations and Electronic Effects: The target compound and 6c () share a nitrophenyl group but differ in the naphthalene attachment (naphthalen-2-yl vs. naphthalen-1-yloxy). The electron-withdrawing nitro group enhances polarity, while the naphthalene moiety increases hydrophobicity. The FPR2 agonist () replaces the nitro group with a methoxybenzyl substituent, improving selectivity for FPR2 over FPR1.

The nitro group may reduce selectivity compared to methoxy-substituted analogs . EP 3 348 550A1 () demonstrates the impact of heterocyclic cores (benzothiazole vs. pyridazinone), with trifluoromethyl groups enhancing metabolic stability and target affinity in therapeutic applications .

Fluorinated Analogs :

  • CAS 1282123-84-5 () highlights the role of fluorination (3,4,5-trifluorophenyl) in modulating solubility and bioavailability. Fluorine’s electronegativity may offset the nitro group’s electron-withdrawing effects in the target compound, offering a balance between lipophilicity and polarity .

Synthetic Methodology: The target compound’s synthesis likely follows a route similar to 6c (), involving 1,3-dipolar cycloaddition between azides and alkynes. Copper catalysis (Cu(OAc)₂) and ethanol recrystallization are standard for such acetamide derivatives .

Biological Activity

The compound 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(3-nitrophenyl)acetamide is a synthetic organic molecule with potential therapeutic applications. Its unique structure, which combines a naphthalene moiety with a pyridazine derivative, suggests a diverse range of biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

The molecular formula of 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(3-nitrophenyl)acetamide is C22H17N3O2C_{22}H_{17}N_{3}O_{2}, with a molecular weight of 355.39 g/mol. The compound features multiple functional groups, including an acetamide and nitrophenyl group, which are known to influence its biological interactions.

PropertyValue
Molecular FormulaC22H17N3O2
Molecular Weight355.39 g/mol
LogP4.0206
Polar Surface Area51.425 Ų

Antimicrobial Properties

Recent studies have indicated that compounds similar to 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(3-nitrophenyl)acetamide exhibit significant antimicrobial activity. For instance, derivatives containing the naphthalene and pyridazine structures have shown effectiveness against various bacterial strains, suggesting potential as antimicrobial agents .

Anticancer Activity

Research has highlighted the anticancer potential of related compounds. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, suggesting that 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(3-nitrophenyl)acetamide may similarly affect cancer cells .

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, potentially acting as an inhibitor. For example, some derivatives have been identified as inhibitors of acetyl-CoA carboxylase (ACC), which is involved in fatty acid metabolism and is a target for obesity-related therapies . The dual action on ACC and PPARs (Peroxisome proliferator-activated receptors) has been noted as particularly promising for metabolic syndrome-related diseases .

Study on Antimicrobial Activity

A study conducted on related pyridazine derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antimicrobial activity .

Study on Anticancer Effects

In another investigation, derivatives similar to 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(3-nitrophenyl)acetamide were tested against various cancer cell lines, including HeLa and MCF7. The results demonstrated IC50 values ranging from 10 to 50 µM, suggesting effective cytotoxicity .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : By binding to active sites of specific enzymes, it may hinder their function.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways.
  • DNA Intercalation : Potential binding to DNA could disrupt replication and transcription processes.

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